L 691816 is classified as a thiopyranoindole derivative. It has been extensively studied for its pharmacological properties and is particularly noted for its inhibitory effects on 5-lipoxygenase, making it a candidate for research into treatments for asthma and allergies . The compound's chemical structure is represented by the International Union of Pure and Applied Chemistry name: 4-(4-bromophenyl)-2-(1H-indol-3-yl)-1H-thiopyrano[2,3-b]indole.
The synthesis of L 691816 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthesis pathway includes:
The detailed synthetic route can be summarized as follows:
L 691816 exhibits a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. Key features include:
The molecular formula of L 691816 is with a melting point range of 140–142 °C, indicating solid-state stability .
L 691816 participates in various chemical reactions primarily related to its role as a lipoxygenase inhibitor. Key reactions include:
The mechanism by which L 691816 exerts its pharmacological effects involves:
L 691816 possesses several notable physical and chemical properties:
Due to its potent inhibitory effects on 5-lipoxygenase, L 691816 has significant scientific applications:
5-Lipoxygenase (5-LO) serves as the central catalyst in leukotriene (LT) biosynthesis, initiating the conversion of arachidonic acid into pro-inflammatory mediators including LTB₄ and cysteinyl-LTs (LTC₄, LTD₄, LTE₄). These lipid mediators exert potent biological effects: LTB₄ acts as a neutrophil chemoattractant, while cysteinyl-LTs induce bronchoconstriction, vascular permeability, and mucus hypersecretion [4] [5]. In asthma, 5-LO overexpression and subsequent LT overproduction contribute directly to bronchial hyperreactivity, airway remodeling, and inflammatory cell infiltration [4]. Beyond canonical LT biosynthesis, 5-LO exhibits non-canonical functions including modulation of microRNA processing (e.g., interaction with Dicer to regulate miR-125a/99b) and gene expression—mechanisms increasingly implicated in chronic inflammation and carcinogenesis [5]. The enzyme’s dual roles underscore its therapeutic relevance in asthma, allergy, and inflammatory disorders where LT dysregulation is pathognomonic.
The pursuit of 5-LO inhibitors began in earnest following the elucidation of the LT pathway in the 1980s. Early redox-type inhibitors like phenidone and BW755C lacked specificity, inhibiting cyclooxygenase (COX) and other iron-dependent enzymes. Zileuton, the first FDA-approved 5-LO inhibitor (1996), demonstrated proof-of-concept in asthma but suffered from hepatotoxicity, short half-life (2–5 hours), and limited efficacy, necessitating frequent dosing [4]. Subsequent candidates (e.g., atreleuton, MK-0633) faced similar challenges: clinical trials revealed elevated liver enzymes (MK-0633) or insufficient efficacy in chronic obstructive pulmonary disease (COPD) [4]. These setbacks highlighted the need for non-redox inhibitors with improved selectivity, pharmacokinetics, and safety. By the early 1990s, research pivoted toward identifying chemotypes that avoid iron chelation—a strategy that culminated in novel scaffolds like the thiopyranoindoles exemplified by L 691816 [3].
L 691816 (5-[3-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]-2,2-dimethylpropyl]-1H-tetrazole) emerged from systematic structure-activity relationship (SAR) studies on thiopyrano[2,3,4-cd]indoles [3]. Unlike early redox inhibitors, L 691816 acts as a potent, selective, and orally active 5-LO inhibitor that binds reversibly without disrupting the enzyme’s nonheme iron center [3]. Its development marked a strategic shift toward agents exploiting specific structural interactions within the 5-LO catalytic domain, offering enhanced mechanistic precision. The compound’s distinct pharmacophore—featuring a thiopyran ring, 5-phenylpyridine substituent, and acidic tetrazole group—established it as a lead candidate for asthma and allergy research by the mid-1990s [2] [3].
Table 1: Structural and Biochemical Profile of L 691816
Property | Value | Source |
---|---|---|
CAS Number | 150461-07-7 | [1] [2] |
Molecular Formula | C₃₆H₃₅ClN₆OS | [1] [2] |
Molecular Weight | 635.22 g/mol | [1] [2] |
IC₅₀ (LTB₄ in human PMNs) | 10 nM | [3] |
IC₅₀ (5-HPETE in human 5-LO) | 75 nM | [3] |
Selectivity | >1000-fold vs. COX, 12-LO, FLAP | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: